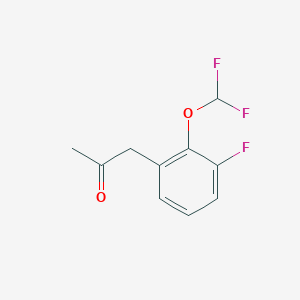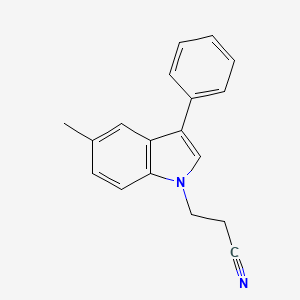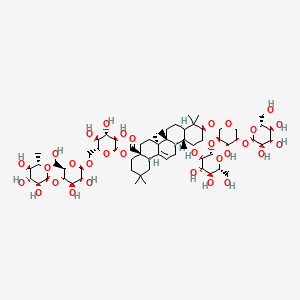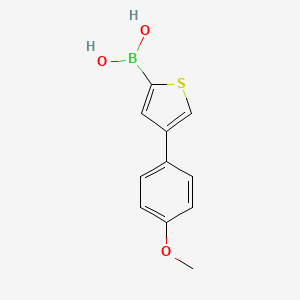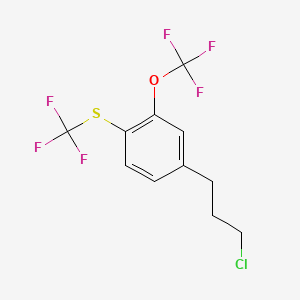
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C9H15BO6. This compound is characterized by the presence of a cyclopropyl ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropyl esters followed by oxidation to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various cyclopropyl derivatives, boronic esters, and complex organic molecules resulting from coupling reactions .
Applications De Recherche Scientifique
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (2,2-Dimethoxycarbonyl)cyclopropylboronic acid
Uniqueness
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its dual ethoxycarbonyl substitution on the cyclopropyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules .
Propriétés
Formule moléculaire |
C9H15BO6 |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
[2,2-bis(ethoxycarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H15BO6/c1-3-15-7(11)9(8(12)16-4-2)5-6(9)10(13)14/h6,13-14H,3-5H2,1-2H3 |
Clé InChI |
SRHBUVTYTUCJTR-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1(C(=O)OCC)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


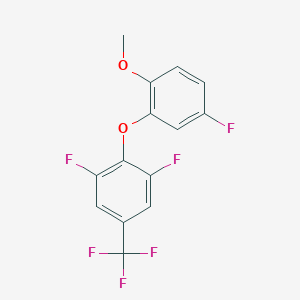


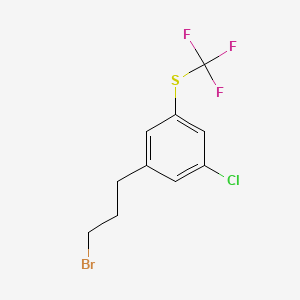

![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
